molecular formula C19H19N3O2 B387198 N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide CAS No. 330833-55-1

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide

Katalognummer: B387198
CAS-Nummer: 330833-55-1
Molekulargewicht: 321.4g/mol
InChI-Schlüssel: UXLOQSCQCPBJMY-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a methylideneamino group, and a phenoxyacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, which can be achieved through the Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methylideneamino Group: The next step involves the introduction of the methylideneamino group. This can be achieved through a condensation reaction between the indole derivative and an appropriate aldehyde or ketone.

    Formation of the Phenoxyacetamide Moiety: The final step involves the formation of the phenoxyacetamide moiety. This can be achieved through a nucleophilic substitution reaction between the intermediate compound and 4-methylphenoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:

    N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group.

    N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of a methyl group.

These similar compounds may exhibit different chemical and biological properties due to the presence of different substituents on the phenoxyacetamide moiety.

Eigenschaften

CAS-Nummer

330833-55-1

Molekularformel

C19H19N3O2

Molekulargewicht

321.4g/mol

IUPAC-Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O2/c1-14-7-9-16(10-8-14)24-13-19(23)21-20-11-15-12-22(2)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,21,23)/b20-11+

InChI-Schlüssel

UXLOQSCQCPBJMY-RGVLZGJSSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C

Isomerische SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C

Löslichkeit

0.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.